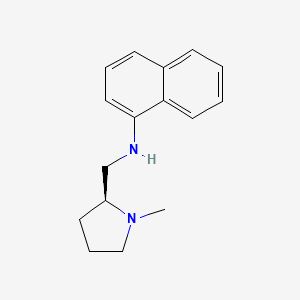
Cot inhibitor-1
Overview
Description
Mechanism of Action
Target of Action
Cot inhibitor-1 is a selective inhibitor of the Cot protein kinase, also known as Tpl2 or MAP3K8 . The primary target of this compound is the Tpl2 kinase, which plays a crucial role in various cellular signaling pathways, particularly those involved in inflammation and immune responses .
Mode of Action
This compound interacts with its target, the Tpl2 kinase, by inhibiting its activity . This inhibition results in a decrease in the production of TNF-alpha in human whole blood . The IC50 value for this inhibition is 5.7 nM, indicating a potent interaction between this compound and its target .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the MAPK/ERK pathway . Tpl2 kinase, the target of this compound, is a part of this pathway. By inhibiting Tpl2 kinase, this compound impacts the MAPK/ERK pathway, which is involved in cellular processes such as inflammation and immune responses .
Pharmacokinetics
It is known that this compound is soluble in dmso . The solubility of a compound can impact its bioavailability, as it affects how well the compound can be absorbed and distributed within the body.
Result of Action
The primary molecular effect of this compound’s action is the inhibition of TNF-alpha production in human whole blood . This can lead to a decrease in inflammation and immune responses, as TNF-alpha is a cytokine involved in systemic inflammation. On a cellular level, this could potentially have therapeutic effects on conditions such as rheumatoid arthritis, inflammatory bowel disease, and some types of cancer .
Action Environment
It is known that this compound is stable under room temperature conditions in the continental us
Biochemical Analysis
Biochemical Properties
Cot Inhibitor-1 interacts with the Tpl2 kinase, a protein that plays a crucial role in the MAPK/ERK pathway . The inhibition of this pathway by this compound can lead to changes in cellular processes, including inflammation and cell proliferation .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. It inhibits the production of TNF-alpha, a cytokine involved in systemic inflammation . This suggests that this compound may have potential therapeutic applications in conditions characterized by excessive inflammation .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through the inhibition of the Tpl2 kinase . This inhibition disrupts the MAPK/ERK signaling pathway, which can lead to changes in gene expression and cellular function .
Metabolic Pathways
This compound is involved in the MAPK/ERK signaling pathway through its inhibition of the Tpl2 kinase . This pathway is crucial for various cellular processes, including cell proliferation and inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cot inhibitor-1 involves multiple steps, starting with the preparation of the core quinoline structure. The reaction conditions typically include the use of various reagents such as chlorinating agents, fluorinating agents, and amines. The final product is obtained through a series of purification steps, including recrystallization and chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time. The final product is subjected to rigorous quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
Cot inhibitor-1 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
Cot inhibitor-1 has a wide range of scientific research applications:
Chemistry: Used as a tool to study kinase inhibition and signal transduction pathways.
Biology: Helps in understanding the role of Cot protein kinase in cellular processes.
Medicine: Potential therapeutic applications in treating inflammatory diseases and certain cancers.
Industry: Used in the development of new drugs and therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
Tumor Progression Locus 2 Inhibitor: Another selective inhibitor of Tumor Progression Locus 2 kinase.
Mitogen-Activated Protein Kinase Kinase Kinase 8 Inhibitor: Similar in function but may have different selectivity and potency profiles
Uniqueness
Cot inhibitor-1 is unique due to its high selectivity and potency in inhibiting Cot protein kinase. Its ability to significantly reduce tumor necrosis factor-alpha production at low concentrations sets it apart from other similar compounds .
Properties
IUPAC Name |
6-[[1-[2-(azepan-1-yl)ethyl]triazol-4-yl]methylamino]-8-chloro-4-(3-chloro-4-fluoroanilino)quinoline-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27Cl2FN8/c28-23-12-19(5-6-25(23)30)34-26-18(14-31)15-33-27-22(26)11-20(13-24(27)29)32-16-21-17-38(36-35-21)10-9-37-7-3-1-2-4-8-37/h5-6,11-13,15,17,32H,1-4,7-10,16H2,(H,33,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWFKJFUFYPOTKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CCN2C=C(N=N2)CNC3=CC4=C(C(=CN=C4C(=C3)Cl)C#N)NC5=CC(=C(C=C5)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27Cl2FN8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70468951 | |
| Record name | Cot inhibitor-1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70468951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
553.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915365-57-0 | |
| Record name | Cot inhibitor-1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70468951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


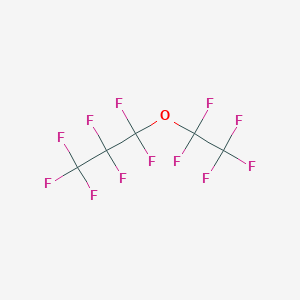
![5-Fluoroimidazo[1,2-a]pyridine](/img/structure/B1589242.png)
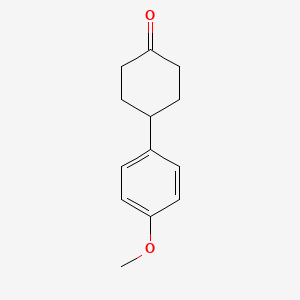
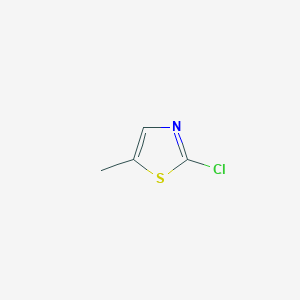
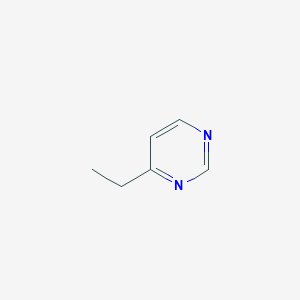
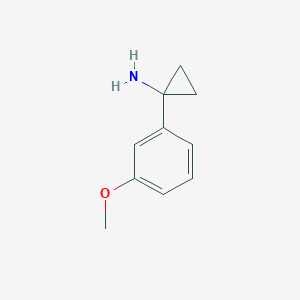
![1H-Pyrazolo[3,4-c]pyridin-3-amine](/img/structure/B1589254.png)


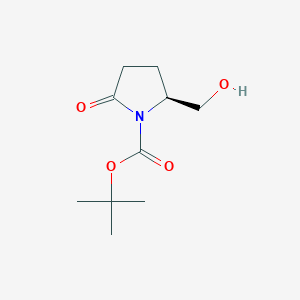
![1-(1H-pyrrolo[3,2-b]pyridin-3-yl)ethanone](/img/structure/B1589258.png)


